
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is a complex organogermanium compound It features a unique structure that includes a thiazagermolidine ring, which is a heterocyclic compound containing germanium, sulfur, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide typically involves the reaction of germanium tetrachloride with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiazagermolidine ring. The resulting intermediate is then treated with hydrobromic acid to yield the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazagermolidine ring.
Reduction: Reduced forms of the compound, potentially altering the oxidation state of germanium.
Substitution: New compounds with different substituents replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, potentially inhibiting their activity. The thiazagermolidine ring structure allows it to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine chloride
- 3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine iodide
- 2-Methyl-2-phenyl-1,3,2-thiazagermolidine
Uniqueness
3-Glycyl-2-methyl-2-phenyl-1,3,2-thiazagermolidine hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility and reactivity. The specific arrangement of atoms within the thiazagermolidine ring also contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
120626-94-0 |
|---|---|
Molekularformel |
C11H17BrGeN2OS |
Molekulargewicht |
377.87 g/mol |
IUPAC-Name |
2-amino-1-(2-methyl-2-phenyl-1,3,2-thiazagermolidin-3-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H16GeN2OS.BrH/c1-12(10-5-3-2-4-6-10)14(7-8-16-12)11(15)9-13;/h2-6H,7-9,13H2,1H3;1H |
InChI-Schlüssel |
CQEDANLZVIULIB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]1(N(CCS1)C(=O)CN)C2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


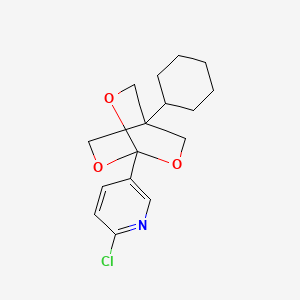

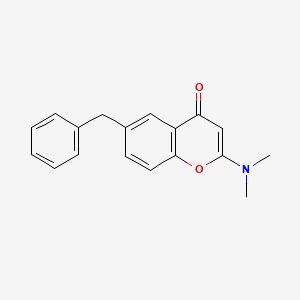

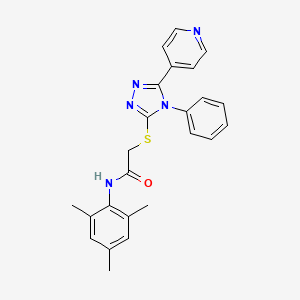
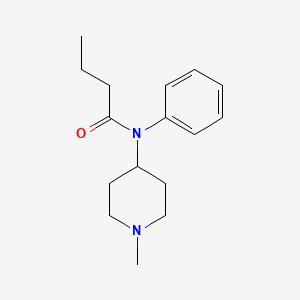
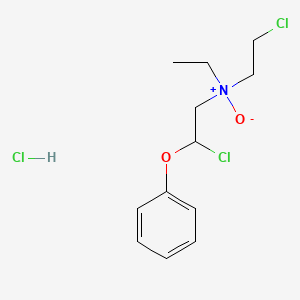
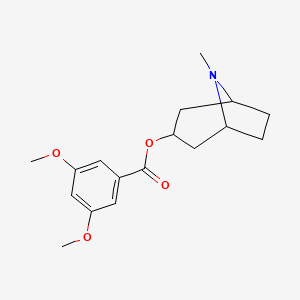

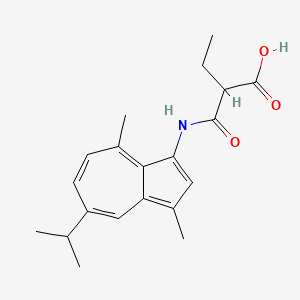
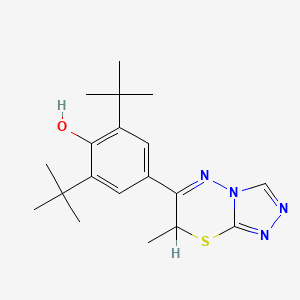


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
